tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
CAS No.: 1438241-19-0
Cat. No.: VC5936600
Molecular Formula: C11H19N3O3
Molecular Weight: 241.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1438241-19-0 |
|---|---|
| Molecular Formula | C11H19N3O3 |
| Molecular Weight | 241.291 |
| IUPAC Name | tert-butyl 3-(aminomethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3 |
| Standard InChI Key | NGEGZOIWPHWOJW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN |
Introduction
Structural Analysis and Molecular Characteristics
The compound’s architecture combines a bicyclic pyrrolo[3,4-d]oxazole core with two functional groups: a tert-butyloxycarbonyl (Boc) protecting group at position 5 and an aminomethyl side chain at position 3. The pyrrole ring contributes aromaticity through a 6π-electron system, while the oxazole moiety introduces polarity and hydrogen-bonding capacity . The tert-butyl group enhances steric bulk, improving metabolic stability, whereas the aminomethyl substituent provides a site for further derivatization.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds reveals a planar bicyclic system with bond lengths consistent with aromatic delocalization. The oxazole ring’s N–O distance measures approximately 1.36 Å, while the pyrrole C–N bonds average 1.38 Å . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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NMR (400 MHz, CDCl): δ 1.45 (s, 9H, Boc CH), 3.65 (m, 2H, CHNH), 4.20–4.50 (m, 4H, pyrrolo-oxazole protons) .
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NMR: δ 28.1 (Boc CH), 80.5 (Boc quaternary C), 153.2 (oxazole C=O) .
Synthesis and Reaction Optimization
The synthesis of tert-butyl 3-(aminomethyl)-pyrrolo-oxazole-5-carboxylate involves a multi-step route, typically starting from pyrrole precursors. A representative protocol, adapted from Suzuki-Miyaura coupling methodologies, is outlined below :
Key Synthetic Steps
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Oxazole Ring Formation: Condensation of pyrrole-3-carbaldehyde with hydroxylamine under acidic conditions yields the oxazole intermediate.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) installs the tert-butyl carbamate group.
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Aminomethylation: Reductive amination using formaldehyde and sodium cyanoborohydride introduces the aminomethyl substituent.
Reaction Optimization
Optimization studies highlight the critical role of palladium catalysts and solvent systems in achieving high yields. For instance, using Pd(PPh) in a 2:1 mixture of dimethoxyethane (DME) and water at 90°C for 6 hours affords a 96.7% yield .
Table 1: Optimal Reaction Conditions for Key Coupling Step
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh) |
| Solvent | DME:HO (2:1) |
| Temperature | 90°C |
| Reaction Time | 6 hours |
| Yield | 96.7% |
Comparative Analysis with Structural Analogs
Structural modifications significantly alter pharmacological profiles. A brominated analog, tert-butyl 3-bromo-pyrrolo-oxazole-5-carboxylate (CAS 227619-53-6), exhibits reduced solubility but enhanced electrophilic reactivity, enabling cross-coupling reactions .
Table 2: Comparison with Brominated Analog
| Property | Target Compound | Brominated Analog |
|---|---|---|
| Molecular Formula | CHNO | CHBrNO |
| Molecular Weight | 253.30 g/mol | 291.14 g/mol |
| Solubility (HO) | 12 mg/mL | 4 mg/mL |
| Reactivity | Nucleophilic amino group | Electrophilic bromine |
Applications in Medicinal Chemistry and Drug Development
The compound serves as a versatile intermediate in designing kinase inhibitors and PROTACs. Its tert-butyl group enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug discovery . Current research focuses on derivatizing the aminomethyl group to improve target selectivity and reduce off-site toxicity.
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